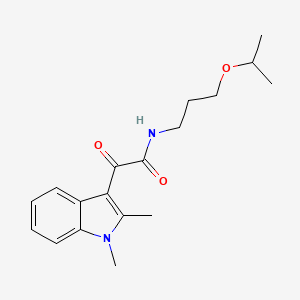![molecular formula C9H12N2O2 B2442582 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1547032-04-1](/img/structure/B2442582.png)
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold .
Molecular Structure Analysis
The molecular structure of “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” can be represented by the SMILES string O=C(C1=C2C(C)CCCN2N=C1)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” include a molecular weight of 180.20 . More detailed properties could not be found in the available resources.
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their antiallergic properties. These compounds, particularly when bearing an alkyl group at the 7-position, have shown significant antiallergic activity, surpassing that of conventional treatments like disodium cromoglycate. Clinical studies are in progress to further explore their therapeutic potential (Nohara et al., 1985).
Chemical Synthesis and Functionalization
Research has been conducted on the functionalization reactions of related pyrazolo and pyridine carboxylic acid derivatives. These studies explore the synthesis of various compounds through reactions with other chemical entities, providing insights into their potential applications in medicinal chemistry and drug design (Yıldırım et al., 2005).
Electrochemical Synthesis
Electrochemical methods have been utilized to synthesize tetrahydropyrazolo[3,4-b]pyridin-6-ones, demonstrating the versatility and eco-friendliness of such approaches in the synthesis of complex heterocycles. This method highlights the potential for green chemistry applications in synthesizing pharmaceutical intermediates (Veisi et al., 2015).
Potassium-Competitive Acid Blockers
Some derivatives have been identified as promising candidates for development as potassium-competitive acid blockers, with potential applications in treating conditions related to excessive gastric acid secretion. This research illustrates the therapeutic relevance of tetrahydropyrazolo[1,5-a]pyridine derivatives in gastroenterology (Palmer et al., 2007).
Diverse Chemical Libraries
The compound has been part of studies aiming to create libraries of fused pyridine carboxylic acids, showcasing its utility in generating diverse chemical entities for potential applications in drug discovery and chemical biology (Volochnyuk et al., 2010).
Zukünftige Richtungen
The “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives represent an interesting class of compounds for medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . Future research could focus on exploring its potential applications in drug discovery and development.
Wirkmechanismus
Target of Action
The primary target of CS-0254537 is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
CS-0254537 acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate
Result of Action
The primary molecular effect of CS-0254537 is the inhibition of HBV replication . On a cellular level, this results in a decrease in the production of new virus particles, potentially leading to a reduction in viral load and alleviation of HBV-related symptoms.
Eigenschaften
IUPAC Name |
4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNNRPTEMFEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
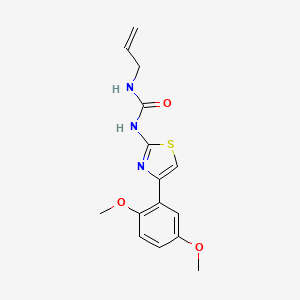
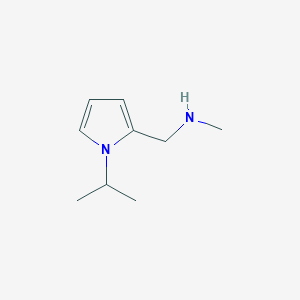
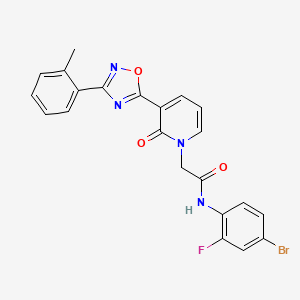
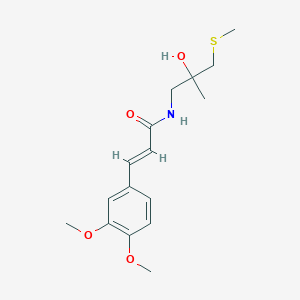

![Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2442511.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2442515.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)
